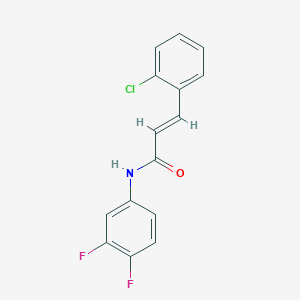
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide (CPDA) is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. CPDA is a member of the acrylamide family and is structurally similar to other acrylamide derivatives such as acrylamide, N-methylacrylamide, and N-isopropylacrylamide.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to have antiviral activity against HIV and hepatitis C. This compound has been shown to have low toxicity and is well-tolerated in animal studies.
実験室実験の利点と制限
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has low toxicity and is well-tolerated in animal studies. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, this compound also has limitations for lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. This compound may also have off-target effects that need to be further studied.
将来の方向性
There are several future directions for the study of 3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide. This compound can be further studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C. This compound can also be further studied for its potential use as a diagnostic tool for cancer and other diseases. The mechanism of action of this compound can be further studied to better understand its effects on various enzymes and signaling pathways. This compound can also be further optimized to increase its potency and selectivity for specific targets.
合成法
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzaldehyde with 3,4-difluoroaniline to form 2-chloro-N-(3,4-difluorophenyl)benzamide. The resulting compound is then reacted with acryloyl chloride to form this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学的研究の応用
3-(2-chlorophenyl)-N-(3,4-difluorophenyl)acrylamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis C. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(3,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-12-4-2-1-3-10(12)5-8-15(20)19-11-6-7-13(17)14(18)9-11/h1-9H,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDSZZZAMABRS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)
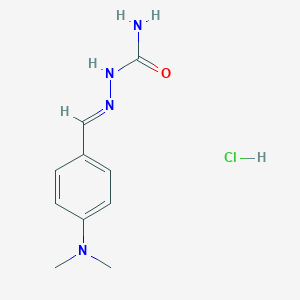

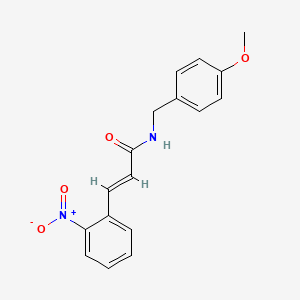
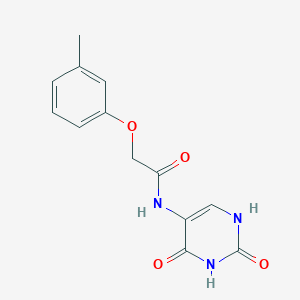
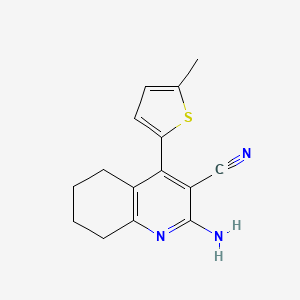

![1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
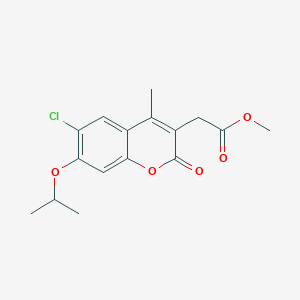
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)